molecular formula C56H84CaO8P2 B1611679 Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt CAS No. 40835-97-0

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt

Cat. No.: B1611679
CAS No.: 40835-97-0
M. Wt: 987.3 g/mol
InChI Key: BSGUAHACNRXMLC-UHFFFAOYSA-L
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Description

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt (CAS: 40835-97-0) is a calcium ionophore widely employed in ion-selective electrodes (ISEs) for detecting Ca²⁺ ions. Its structure features two bulky 4-(1,1,3,3-tetramethylbutyl)phenyl groups attached to a phosphate backbone, which enhances metal ion coordination stability . This compound exhibits moderate water solubility, facilitating rapid kinetic reactions in aqueous environments, and is commonly integrated into polyvinyl chloride (PVC)-based membranes for ISEs . Its primary application lies in environmental and industrial water hardness testing, where selectivity and sensitivity for calcium ions are critical .

Properties

IUPAC Name

calcium;bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H43O4P.Ca/c2*1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6;/h2*11-18H,19-20H2,1-10H3,(H,29,30);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUAHACNRXMLC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84CaO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561173
Record name Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40835-97-0
Record name Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Di[p-(1,1,3,3-tetramethylbutyl)phenyl] Phosphoric Acid (Intermediate)

The first critical step is the preparation of di[p-(1,1,3,3-tetramethylbutyl)phenyl] phosphoric acid, which is the precursor to the calcium salt.

Procedure:

  • Reactants and Solvent System:

    • Dissolve 2.5 moles of tert-octyl phenol and 2.5 moles of pyridine in a solvent mixture of petroleum ether (85%, boiling point 60°-90°C) and diethyl ether (15%) in a round-bottom flask equipped with a reflux adapter.
  • Addition of Phosphorus Oxytrichloride:

    • Dissolve 1 mole of phosphorus oxytrichloride (POCl₃) in an equal volume of the petroleum ether/diethyl ether mixture.
    • Slowly add this POCl₃ solution to the phenol-pyridine solution under reflux, stirring the resulting white mixture for 15-30 minutes.
  • Separation of Precipitate:

    • Filter the white flocculant precipitate formed using a Buchner funnel with Whatman #1 filter paper.
    • Further purification is achieved by filtering through a Millipore filter with 0.3 μm pores to remove pyridine hydrochloride residues.
  • Evaporation:

    • Evaporate the remaining clear, sauterne-colored oily liquid under vacuum at room temperature using a rotary evaporator to obtain a thick oily liquid.
  • Neutralization and Extraction:

    • Add 2 moles of sodium hydroxide (NaOH) to the thick oily liquid with continuous stirring.
    • Add diethyl ether (500 ml) and stir for 10 minutes.
    • Separate the organic ether phase (top layer) using a separatory funnel; discard the bottom phase.
  • Barium Salt Formation and Purification:

    • Add 1 liter of water and about 0.1 mole NaOH to the organic phase with stirring.
    • Add an aqueous solution of 1 mole barium chloride dihydrate (BaCl₂·2H₂O), causing a white precipitate to form within 5 minutes.
    • Filter and wash the precipitate several times with benzene.
  • Conversion Back to Phosphoric Acid:

    • Dissolve the precipitate in petroleum ether (500 ml).
    • Add an equal volume of 1 N hydrochloric acid (HCl) and stir for 1 hour.
    • Separate the organic phase and wash repeatedly with 1 N HCl until no white BaSO₄ forms upon addition of sulfuric acid (H₂SO₄) to the aqueous phase.
    • Evaporate the solvent under vacuum to obtain a white product.
  • Final Purification:

    • Dissolve the product in benzene and wash several times with ethylene glycol.
    • Wash the benzene layer with 1 M HCl and dry over anhydrous sodium sulfate (Na₂SO₄).
    • Remove benzene by rotary evaporation to yield the pure di[p-(1,1,3,3-tetramethylbutyl)phenyl] phosphoric acid.
  • Optional Recrystallization:

    • Recrystallize from cold acetone, ethanol, or diethyl ether to improve purity, obtaining about a 20% yield.

Physical Data:

  • Melting point: 95°-97°C (indicative of high purity).
  • The compound is consistently white, contrasting with earlier reports of discoloration.
  • Elemental analysis confirms close agreement with theoretical values (C: 70.29%, H: 9.03%, P: 6.79%) with minimal relative error.

Preparation of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] Phosphate Calcium Salt

After obtaining the pure phosphoric acid derivative, the calcium salt is prepared by reaction with calcium ions.

General Approach:

  • The calcium salt is formed by neutralizing the diester phosphoric acid with calcium ions, typically using calcium chloride or calcium hydroxide under controlled conditions.
  • The process involves mixing the phosphoric acid derivative with an aqueous calcium salt solution, leading to precipitation or formation of the calcium salt complex.
  • The resulting calcium salt is isolated by filtration, washing, and drying.

Commercial and Research Preparation Notes:

  • The calcium salt is often referred to as hemi-calcium bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate.
  • It is available commercially in high purity (≥97%) for use in analytical applications such as calcium ion-selective electrodes.

Analytical and Research Findings on Preparation and Purity

  • Nuclear Magnetic Resonance (NMR) analysis of the phosphoric acid intermediate confirms the purity and correct molecular structure, showing characteristic peaks for aromatic hydrogens, methyl groups, and the acidic proton.
  • The absence of extraneous peaks in NMR spectra indicates minimal contamination or side products.
  • Elemental analyses closely match theoretical values, validating the synthesis and purification steps.
  • The calcium salt prepared exhibits properties suitable for use in ion-selective electrodes, with studies showing its stability and performance in biochemical environments.

Summary Table of Key Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Purpose
1 Dissolution of tert-octyl phenol and pyridine Petroleum ether/diethyl ether solvent Preparation of phenol solution
2 Addition of phosphorus oxytrichloride (POCl₃) Slow addition under reflux Formation of phosphoric acid intermediate
3 Filtration of precipitate Buchner funnel, 0.3 μm Millipore filter Removal of pyridine hydrochloride
4 Evaporation under vacuum Rotary evaporator, room temperature Concentration of oily liquid
5 Neutralization with NaOH and ether extraction NaOH addition, diethyl ether Separation of organic phase
6 Precipitation with BaCl₂·2H₂O Aqueous solution addition Formation of barium salt precipitate
7 Acid treatment and washing 1 N HCl, benzene washing Conversion to phosphoric acid, removal of Ba
8 Purification by washing and drying Ethylene glycol washes, drying over Na₂SO₄ Removal of impurities
9 Solvent removal and recrystallization Rotary evaporation, recrystallization solvents Isolation of pure phosphoric acid intermediate
10 Formation of calcium salt Reaction with calcium salts (e.g., CaCl₂) Production of calcium salt derivative

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

The compound undergoes hydrolysis under aqueous conditions, a characteristic reaction of phosphate esters. The bulky tetramethylbutyl substituents influence reaction kinetics by sterically hindering nucleophilic attack. Hydrolysis typically yields phosphoric acid derivatives and phenolic byproducts .

Condition Reaction Pathway Products
Acidic (pH < 4)Protonation of phosphate oxygen, nucleophilic substitution4-(1,1,3,3-Tetramethylbutyl)phenol + calcium hydrogen phosphate
Neutral/Basic (pH ≥7)Direct nucleophilic attack by water or OH⁻4-(1,1,3,3-Tetramethylbutyl)phenol + calcium phosphate complexes

Calcium Ion Complexation

As a calcium ionophore, the compound forms stable 1:1 complexes with Ca²⁺ ions via its phosphate oxygen atoms. This interaction is critical for its role in ion-selective electrodes .

Property Value Source
Stability constant (log K)~8.2 (in PVC membranes with trioctyl phosphate)
Selectivity (vs. Mg²⁺)>10⁴:1 (preferential Ca²⁺ binding)

The bulky substituents enhance lipophilicity, enabling selective Ca²⁺ transport across hydrophobic membranes .

Interactions with Surfactants and Alcohols

Anionic surfactants (e.g., sodium dodecylsulfate, SDS) and alcohols interfere with calcium ion-selective electrode performance by competing with Ca²⁺ binding or altering membrane solubility .

Interferent Concentration E.m.f. Change (mV) Membrane System
SDS10⁻³ M-8.0 (PVC + trioctyl phosphate) Optimal resistance to interference
Propan-1-ol2% v/v+5.0 (PVC + dioctyl phenylphosphonate) Severe signal drift

Leaching of membrane components (e.g., solvent mediators) occurs in SDS-rich environments, indicating surfactant-induced ion exchange .

Synthetic Pathway

The compound is synthesized via a two-step process:

  • Esterification :
    2 4-(1,1,3,3-Tetramethylbutyl)phenol+PCl3OBis[4-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate2 \text{ 4-(1,1,3,3-Tetramethylbutyl)phenol} + \text{PCl}_3\text{O} \rightarrow \text{Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate}

  • Neutralization :
    Bis[phosphate ester]+Ca(OH)2Calcium salt+2H2O\text{Bis[phosphate ester]} + \text{Ca(OH)}_2 \rightarrow \text{Calcium salt} + 2\text{H}_2\text{O}

Key intermediates are characterized by FT-IR and NMR to confirm ester formation .

Stability in Polymer Matrices

The compound demonstrates compatibility with polyvinyl chloride (PVC) membranes but exhibits solvent-dependent stability:

Solvent Mediator Leaching Resistance Application
Trioctyl phosphateHighLow-interference Ca²⁺ sensing
Dioctyl phenylphosphonateModerateStandard ion-selective electrodes

Membranes with trioctyl phosphate resist SDS interference up to 10⁻³ M, making them suitable for environmental and biological samples .

Reactivity with Organic Solvents

Polar solvents (e.g., ethanol) disrupt calcium coordination, while nonpolar solvents maintain structural integrity:

Solvent Effect on Ca²⁺ Response
EthanolE.m.f. increase (+4–6 mV)
Dioctyl phenylphosphonateStable baseline (±0.5 mV)

Mechanism of Action

The mechanism of action of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt involves its function as an ionophore. It facilitates the selective transport of calcium ions across membranes, which is crucial in the functioning of ion-selective electrodes . The molecular targets include calcium ions, and the pathways involved are primarily related to ion transport and complexation.

Comparison with Similar Compounds

Calcium Diocphenyl Phosphate

Structure and Function :

  • Calcium diocphenyl phosphate shares a similar phosphonate backbone but substitutes the tetramethylbutylphenyl groups with diocphenyl (di-octylphenyl) chains.
  • Applications : Used in PVC-based ISEs for water hardness measurement, though it exhibits lower selectivity for Ca²⁺ compared to Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt due to differences in steric hindrance and lipophilicity .
  • Performance : Studies indicate that membranes incorporating this compound demonstrate superior sensitivity (e.g., lower detection limits) and reduced interference from Mg²⁺ and Na⁺ ions .

Di(2-Ethylhexyl)phosphate (DEHP)

Structure and Function :

  • DEHP is an alkyl phosphate ester lacking aromatic groups. It is often used as a mediator or plasticizer in ISE membranes.
  • Applications: DEHP-based electrodes are cost-effective but require additives like polyaniline to stabilize Ca²⁺ selectivity. In contrast, this compound functions as a standalone ionophore with intrinsic selectivity .
  • Performance : DEHP membranes show higher drift over time and poorer reproducibility compared to aryl-substituted phosphates, which form more stable complexes with Ca²⁺ .

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂)

Structure and Function :

  • Hydroxyapatite is a crystalline calcium phosphate predominantly used in biomedical applications (e.g., bone grafts) rather than sensing.
  • Its low solubility and rigidity make it unsuitable for flexible ISE membranes .

Trialkyl Phosphate Mediators

Structure and Function :

  • Trialkyl phosphates (e.g., trioctyl phosphate) are neutral carriers often blended with charged ionophores like this compound to enhance electrode performance.

Comparative Data Table

Property This compound Calcium Diocphenyl Phosphate Di(2-Ethylhexyl)phosphate (DEHP)
Structure Aryl-substituted phosphate Aryl-substituted phosphate Alkyl phosphate
Selectivity for Ca²⁺ High (log K_Ca,Mg = -4.2) Moderate Low (requires additives)
Membrane Composition 0.10–7.00% ionophore, 33–68% PVC, plasticizers Similar PVC-based 29–30% plasticizer, polyaniline
Cost (per gram) ~$910 \sim$500 (estimated) ~$20–$50
Stability High (stable over 6 months) Moderate Low (drift issues)

Key Research Findings

Enhanced Selectivity : Membranes with this compound exhibit negligible interference from Mg²⁺, a common issue in water hardness sensors .

Cost vs. Performance : Despite its high cost, this compound is preferred for high-precision applications due to its reliability, whereas DEHP and trialkyl phosphates are used in cost-sensitive scenarios .

Hybrid Membranes : Blending this compound with iodine or Ca-GBHA (glyoxal bis(2-hydroxyanil)) improves linear response ranges and detection limits .

Biological Activity

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt is a compound of interest due to its applications in various biochemical and analytical contexts. This article explores its biological activity, focusing on its interaction with calcium ions, enzymatic activity, and potential toxicity.

  • Chemical Formula : C56H84CaO8P
  • Molecular Weight : 1,025.16 g/mol
  • CAS Number : 240835-97-0

Biological Activity Overview

The compound exhibits significant biological activity primarily through its role as a calcium ionophore. It facilitates the transport of calcium ions across cell membranes, influencing various cellular processes.

The mechanism involves the formation of a complex with calcium ions, which enhances the permeability of cellular membranes to these ions. This property is crucial for applications in biosensors and ion-selective electrodes.

Enzymatic Activity

Research has shown that this compound interacts with several enzymes and receptors:

  • Calcium Ionophore Activity : The compound has been tested for its ability to transport Ca²⁺ ions across membranes, demonstrating selectivity over other cations (e.g., Na⁺, K⁺) .
  • Enzymatic Inhibition : In studies involving ToxCast Phase I screening, the compound was assessed for its inhibitory effects on various enzymes. It showed notable interactions with kinases and phosphatases, indicating potential roles in signaling pathways .

Case Study 1: Ion Selectivity in Membrane Electrodes

A study highlighted the use of this compound in developing ion-selective electrodes for measuring Ca²⁺ activity. The electrodes demonstrated high selectivity coefficients for calcium over other ions such as magnesium and sodium .

IonSelectivity Coefficient (logK)
Ca²⁺-4.0
Na⁺-4.4
Mg²⁺-4.9

Case Study 2: Toxicological Assessment

In a broader toxicological context, the compound was included in a large-scale screening of chemicals for biological activity. The results indicated that it interacts with multiple biological pathways but requires further investigation to establish comprehensive safety profiles .

Research Findings

Recent studies have focused on understanding the broader implications of using this compound in biomedical applications. Key findings include:

  • Calcium Transport : The compound effectively enhances intracellular calcium levels when used in cellular assays.
  • Potential Toxicity : While it shows beneficial properties as a calcium ionophore, caution is advised due to potential cytotoxic effects at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting 4-(1,1,3,3-tetramethylbutyl)phenol with phosphorus oxychloride to form the phosphate ester, followed by neutralization with calcium hydroxide. Purity verification requires a combination of techniques:

  • Spectroscopy : FTIR to confirm phosphate ester bonds (P=O stretching ~1250 cm⁻¹) and aromatic C-H bending ( ) .
  • Elemental Analysis : Quantify calcium content (expected ~35–40% for calcium phosphate salts) using ICP-OES or titration ( ) .
  • Chromatography : HPLC with UV detection to assess organic impurities ( ) .

Q. How does the molecular structure of this compound influence its application in membrane technologies?

  • Methodological Answer : The bulky 4-(1,1,3,3-tetramethylbutyl)phenyl groups enhance hydrophobicity, making it suitable for polymeric membranes. For example, membranes with 7 wt% of this compound in polyvinyl chloride (PVC) show improved selectivity in separating aromatic ethers ( ) . Researchers should:

  • Optimize Composition : Vary the compound’s weight percentage (e.g., 5–10%) and assess permeability using gas or liquid chromatography ().
  • Study Phase Separation : Use SEM to analyze membrane morphology and correlate with flux data ( ) .

Advanced Research Questions

Q. How can experimental designs address stability challenges of this compound under varying physicochemical conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and phase transitions ( ) .
  • Hydrolytic Stability : Expose the compound to buffers (pH 2–12) at 25–60°C and monitor degradation via LC-MS ( ) .
  • Mechanical Stress : Test compaction behavior under pressure (e.g., 10–50 MPa) using a hydraulic press, referencing tribasic calcium phosphate studies ( ) .

Q. What strategies resolve contradictions in solubility data across studies involving calcium phosphate derivatives?

  • Methodological Answer : Contradictions often arise from variable hydration states or impurities. Researchers should:

  • Standardize Solvent Systems : Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask technique in water, ethanol, or DMSO) ( ) .
  • Control Crystallinity : Compare amorphous vs. crystalline forms using XRD ( ) .
  • Validate with Multiple Techniques : Cross-check solubility via gravimetry and UV-Vis spectroscopy ( ) .

Q. How can the compound’s interaction with other calcium salts (e.g., carbonate or acetate) be systematically studied in mixed formulations?

  • Methodological Answer :

  • Competitive Binding Assays : Use ion-selective electrodes to measure calcium ion activity in solutions containing competing salts ( ) .
  • Synchrotron XRD : Resolve crystal structures of co-precipitated phases ( ) .
  • In Silico Modeling : Molecular dynamics simulations to predict compatibility with polymers or biological matrices ( ) .

Theoretical and Framework-Driven Questions

Q. What conceptual frameworks guide the study of this compound’s environmental fate, particularly in atmospheric or aqueous systems?

  • Methodological Answer :

  • Air-Surface Exchange Models : Apply DOE Atmospheric Chemistry Program principles to track degradation products (e.g., phosphates) in aerosols ( ) .
  • Aquatic Toxicity Testing : Use OECD guidelines to assess ecotoxicological impacts on algae or Daphnia ( ) .

Q. How can researchers integrate this compound into studies on heterogeneous catalysis or ion-exchange mechanisms?

  • Methodological Answer :

  • Surface Acidity Measurements : Use NH₃-TPD to evaluate Brønsted/Lewis acid sites on the compound ( ) .
  • Ion-Exchange Capacity : Batch experiments with competing ions (e.g., Na⁺, Mg²⁺) to quantify selectivity ().

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling variability in reported calcium content across synthesis batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, pH) ( ) .
  • Multivariate Regression : Correlate calcium assays (AAS/ICP) with synthesis variables ( ) .

Safety and Handling Protocols

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Lab coat, nitrile gloves, and safety goggles ( ) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors ( ) .
  • Waste Disposal : Neutralize acidic byproducts before disposal ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt
Reactant of Route 2
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Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.